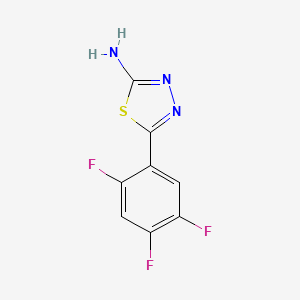

2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole

Descripción

2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group and a 2,4,5-trifluorophenyl moiety. The thiadiazole ring, containing sulfur and nitrogen, contributes to its structural rigidity and electronic properties, while the trifluorophenyl group enhances lipophilicity and metabolic stability.

Propiedades

Fórmula molecular |

C8H4F3N3S |

|---|---|

Peso molecular |

231.20 g/mol |

Nombre IUPAC |

5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H4F3N3S/c9-4-2-6(11)5(10)1-3(4)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |

Clave InChI |

FMAOSOPOKHUHFW-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1F)F)F)C2=NN=C(S2)N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative bearing the desired aromatic substituent at the 5-position. For the 2,4,5-trifluorophenyl substituent, the corresponding 2,4,5-trifluorobenzoic acid or its derivative is used as the starting material.

Solid-Phase Phosphorus Pentachloride-Mediated Cyclization

A highly efficient and widely reported method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including those with fluorinated aromatic rings, employs a solid-phase reaction involving thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride (PCl5) as a cyclizing agent.

-

- Thiosemicarbazide (A mol)

- 2,4,5-Trifluorobenzoic acid (B mol)

- Phosphorus pentachloride (C mol)

The molar ratio typically used is $$ A : B : C = 1 : (1 \text{ to } 1.2) : (1 \text{ to } 1.2) $$.

-

- The reagents are added to a dry reaction vessel.

- The mixture is ground thoroughly at room temperature to ensure complete reaction.

- The reaction mixture is allowed to stand, forming a crude product.

-

- An alkaline solution is added to the crude product until the pH reaches approximately 8 to 8.2.

- The mixture is filtered to separate the solid product.

- The filter cake is dried and recrystallized to purify the final this compound.

- The method is a solid-phase reaction , avoiding the need for solvents and reducing waste.

- Reaction time is short, and conditions are mild (room temperature).

- Equipment requirements are minimal.

- Phosphorus pentachloride is relatively low in toxicity, inexpensive, and readily available.

- Post-treatment is straightforward.

- The reported yield exceeds 91%, indicating high efficiency.

This method represents a significant improvement over traditional liquid-phase syntheses, which often require longer reaction times, harsher conditions, and yield lower product quantities.

Alternative Synthetic Routes

While the phosphorus pentachloride-mediated method is preferred, other classical methods include:

Liquid-phase cyclization: Involving refluxing thiosemicarbazide with the corresponding acid chloride or activated carboxylic acid derivatives in solvents such as pyridine or acetic acid. These methods generally suffer from longer reaction times, more complex workup, and lower yields.

Use of dehydrating agents: Such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization, though these reagents may require higher temperatures and stricter handling precautions.

Microwave-assisted synthesis: Emerging as a rapid and efficient alternative, microwave irradiation can accelerate the cyclization step, but detailed protocols for the specific trifluorophenyl derivative are less documented.

Data Table: Summary of Preparation Method Parameters

| Parameter | Phosphorus Pentachloride Solid-Phase Method | Traditional Liquid-Phase Method |

|---|---|---|

| Starting Materials | Thiosemicarbazide, 2,4,5-Trifluorobenzoic acid, PCl5 | Thiosemicarbazide, acid chloride or acid, dehydrating agents |

| Reaction Medium | Solid phase (grinding) | Solvent-based (e.g., pyridine, acetic acid) |

| Temperature | Room temperature | Reflux temperatures (often >100°C) |

| Reaction Time | Short (minutes to hours) | Longer (several hours) |

| Yield | >91% | Generally lower (~60-80%) |

| Equipment Requirements | Simple, low-tech | Requires reflux apparatus, inert atmosphere |

| Toxicity and Safety | Low toxicity reagents, easy handling | Some reagents more toxic or corrosive |

| Post-reaction Workup | Alkaline treatment, filtration, recrystallization | Extraction, purification steps |

Análisis De Reacciones Químicas

Functionalization of the Amino Group

The 2-amino group undergoes nucleophilic substitution and condensation reactions:

Acetylation

Reaction with acetic anhydride in pyridine yields N-(5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide :

-

Conditions: Reflux for 2 hr in acetic anhydride/pyridine.

-

Characterization:

Diazotization and Azo Coupling

The amino group can be diazotized with NaNO₂/HCl and coupled to phenolic substrates:

Metal Complexation

The compound’s thione tautomer coordinates with transition metals (e.g., Cu²⁺, Co²⁺):

-

Reaction : Treatment with metal salts (e.g., CuCl₂) in ethanol/water.

-

Outcome : Formation of complexes with proposed S and N donor sites .

| Metal Salt | Complex Stoichiometry | Application |

|---|---|---|

| CuCl₂ | 1:2 (metal:ligand) | Antimicrobial |

Spectral Characterization Data

Critical spectroscopic features for structural confirmation:

| Technique | Key Signals |

|---|---|

| ¹H-NMR | - NH₂ proton: δ 5.8–6.2 (broad, exchangeable) |

| ¹³C-NMR | - C-2 (thiadiazole): ~161 ppm |

| FT-IR | - N-H stretch: 3150–3369 cm⁻¹ |

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluorophenyl group enhances its binding affinity and specificity towards the target enzyme.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key 1,3,4-Thiadiazole Derivatives

Key Research Findings and Implications

Fluorescence and Aggregation Effects

- Dual Fluorescence in TS : The ortho-hydroxyl group in TS enables dual fluorescence via charge transfer processes, making it a candidate for molecular probes . In contrast, the trifluorophenyl derivative lacks hydroxyl groups, likely resulting in simpler fluorescence behavior dominated by electron-withdrawing fluorine effects.

- Role of Substituents : Sulfonic (TSF) and nitro () groups alter electronic transitions and aggregation, highlighting the sensitivity of fluorescence to substituent chemistry.

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine, nitro, and sulfonic groups increase electronic withdrawal, improving binding to biological targets. The trifluorophenyl group offers a unique combination of steric and electronic effects.

- Halogen Effects : Bromine and chlorine enhance polar interactions, while fluorine’s small size and high electronegativity optimize pharmacokinetic properties.

Actividad Biológica

2-Amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 169.125 g/mol. The presence of the trifluoromethyl group enhances its biological activity by increasing lipophilicity and altering electronic properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungal strains : Demonstrated antifungal activity against Aspergillus niger and Candida albicans.

In a comparative study, derivatives of 2-amino-1,3,4-thiadiazole exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics such as streptomycin and fluconazole. For instance, a derivative with a p-nitroaniline moiety showed an MIC of , outperforming itraconazole (MIC = ) in antifungal tests .

Antiviral Activity

Research has indicated that compounds containing the 2-amino-1,3,4-thiadiazole moiety possess antiviral properties. For example:

- A series of derivatives were evaluated for their inhibitory effects on HIV-1 replication. Although some showed lower efficacy than established drugs like zidovudine, they exhibited promising potential due to their unique structural characteristics .

Anticancer Activity

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has also been explored. These compounds demonstrated cytotoxic effects in various cancer cell lines:

- Some derivatives inhibited cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- The structural modifications at the thiadiazole ring significantly influenced their cytotoxicity profiles .

Study 1: Antimicrobial Evaluation

A study synthesized a series of 2-amino-5-substituted thiadiazoles and tested their antimicrobial activity using the disc diffusion method. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 32.6 | S. aureus |

| Compound B | 62.5 | E. coli |

| Compound C | 47.5 | A. niger |

Study 2: Antiviral Potential

In another investigation involving docking studies and biological assays against HIV-1 strains, several derivatives were identified that formed significant interactions with viral proteins but required further optimization for improved efficacy .

Q & A

Q. What are the standard protocols for synthesizing 2-amino-5-(2,4,5-trifluorophenyl)-1,3,4-thiadiazole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cyclization of thiosemicarbazides with trifluorophenyl-substituted precursors under acidic conditions. For example, POCl₃ is used as a solvent and cyclization agent, as seen in analogous 1,3,4-thiadiazole syntheses . Purification involves recrystallization from ethanol or methanol, followed by spectroscopic validation (FT-IR, ¹H/¹³C-NMR) to confirm structural integrity. Elemental analysis (C, H, N, S) is critical to verify purity (>95%) .

Q. How is the structural and electronic characterization of this compound performed?

Methodological Answer:

- Spectroscopy : FT-IR identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹). ¹H-NMR confirms aromatic proton environments (δ 6.8–7.5 ppm for trifluorophenyl protons) .

- Fluorescence Studies : UV-Vis and fluorescence spectroscopy assess π→π* transitions and emission properties, which are influenced by substituents (e.g., electron-withdrawing fluorine atoms quench fluorescence in non-polar solvents) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in fluorescence behavior under varying pH and aggregation states?

Methodological Answer: Dual fluorescence effects arise from intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). To dissect these:

- Use liposomal systems (e.g., DPPC liposomes) to mimic biological membranes and monitor pH-dependent spectral shifts .

- Time-resolved fluorescence decay analysis distinguishes ICT (longer lifetimes) from AIE (shorter lifetimes) .

- Computational modeling (TD-DFT) predicts electronic transitions and validates experimental observations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antitubercular activity?

Methodological Answer:

- Molecular Docking : Target Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase) to identify binding interactions. Substituents like 4-fluorophenyl enhance activity by forming hydrophobic contacts .

- QSAR Models : Use Electronic-Topological Method (ETM) and neural networks to correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity (IC₅₀) .

- Synthetic Modifications : Introduce sulfonyl or acyl groups at the amino position to improve membrane permeability .

Q. What computational methods predict thermodynamic stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess bond dissociation energies (BDEs) and Fukui indices for electrophilic/nucleophilic sites .

- Solvation Models : Continuum solvation (e.g., PCM) evaluate solvent effects on stability, revealing higher stability in DMSO than water due to polar interactions .

- Thermochemical Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures, while NIST-JANAF tables provide standard enthalpy data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.